molecular formula C13H19ClN2O B2863723 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride CAS No. 2177264-80-9

7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride

Cat. No.: B2863723
CAS No.: 2177264-80-9
M. Wt: 254.76
InChI Key: BYPJWWWSLPEBOA-UHFFFAOYSA-N
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Description

7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride is a complex organic compound characterized by its bicyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its bicyclic structure can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

  • tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness: 7-Benzyl-3-Oxa-7,9-Diazabicyclo[331]Nonane Hydrochloride stands out due to its specific structural features, such as the presence of the benzyl group and the bicyclic framework

Properties

IUPAC Name

7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12;/h1-5,12-14H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJWWWSLPEBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CN1CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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